N-Thenylidene-2-aminoethanol
Description
N-Thenylidene-2-aminoethanol is a synthetic organic compound characterized by a 2-aminoethanol backbone (HOCH2CH2NH2) modified with a thenylidene substituent. The thenylidene group (C5H5S–CH=) is derived from thiophene, a sulfur-containing aromatic heterocycle, and is attached via an imine linkage (–CH=N–) to the nitrogen of the ethanolamine moiety.
Properties
CAS No. |
73927-54-5 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C7H9NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 |
InChI Key |
AOGCQBKKYRCRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-Thenylidene-2-aminoethanol involves the nucleophilic substitution of a haloalkane with an amine.
Reductive Amination: Another method involves the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reactants are continuously fed into a reactor, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Thenylidene-2-aminoethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N-Thenylidene-2-aminoethanol is used as a building block in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of N-Thenylidene-2-aminoethanol involves its interaction with biological molecules through hydrogen bonding and nucleophilic attack. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in nucleophilic substitution reactions . These interactions can affect the structure and function of proteins, enzymes, and other cellular components.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Thenylidene-2-aminoethanol with structurally related ethanolamine derivatives:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C7H11NOS (hypothetical) | –NH2, –OH, thiophene-derived imine | Thenylidene group attached via imine |
| N,N-Diethyl-2-aminoethanol | C6H15NO | –N(C2H5)2, –OH | Diethyl substitution on nitrogen |
| 2-(Diisopropylamino)ethanethiol | C8H19NS | –N(C3H7)2, –SH | Thiol group instead of hydroxyl |
| 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol | C6H16N2O2 | Multiple –NH and –OH groups | Branched ethanolamine structure |
Key Observations :
- N,N-Diethyl-2-aminoethanol () replaces the thenylidene group with diethyl substituents, reducing aromaticity but enhancing hydrophobicity.
- 2-(Diisopropylamino)ethanethiol () substitutes the hydroxyl group with a thiol (–SH), increasing reactivity in nucleophilic reactions.
Physical and Chemical Properties
Notes:
- The thenylidene group in this compound may increase thermal stability compared to aliphatic analogs like N,N-Diethyl-2-aminoethanol.
- Thiol-containing analogs (e.g., 2-(Diisopropylamino)ethanethiol) exhibit distinct reactivity in redox reactions and metal binding .
Regulatory Status :
- N,N-Diethyl-2-aminoethanol is regulated under occupational health guidelines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
